molecular formula C11H20O3 B1177067 Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate CAS No. 145164-86-9

Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate

Cat. No.: B1177067
CAS No.: 145164-86-9
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Description

Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate: is an organic compound with a complex structure, featuring a cyclopropane ring substituted with ethoxy and methyl groups, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.

    Methylation: The methyl group can be added through a Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, replacing it with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, under basic conditions.

    Hydrolysis: Aqueous acid (HCl) or base (NaOH).

Major Products

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features may mimic certain natural products, making it useful in the design of bioactive compounds.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The cyclopropane ring is a common motif in many bioactive molecules, and modifications of this structure could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate exerts its effects depends on the specific reactions it undergoes. Generally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1S,2R,3R)-2-methoxy-3-methylcyclopropane-1-carboxylate
  • Tert-butyl (1S,2R,3R)-2-ethoxy-3-ethylcyclopropane-1-carboxylate
  • Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclobutane-1-carboxylate

Uniqueness

Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate is unique due to its specific combination of substituents on the cyclopropane ring. The presence of both ethoxy and methyl groups, along with the tert-butyl ester, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

IUPAC Name

tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-6-13-9-7(2)8(9)10(12)14-11(3,4)5/h7-9H,6H2,1-5H3/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPDZNJGECYXTE-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@@H]1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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